Product packaging for GSK3038548A(Cat. No.:)

GSK3038548A

Cat. No.: B1192827
M. Wt: 476.63
InChI Key: XMKGOIRZEGDLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK3038548A is identified as a novel and potent inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ/RORC) . RORγt, a splice variant of RORγ, is a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function . Th17 cells, through the production of IL-17 and other pro-inflammatory cytokines, play a critical role in the body's defense against extracellular pathogens but are also strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . By acting as an inverse agonist, this compound suppresses the basal transcriptional activity of RORγt. This mechanism inhibits the differentiation and effector functions of Th17 cells, positioning this compound as a valuable research tool for investigating the Th17 pathway in autoimmune diseases, cancer, and other inflammatory conditions . Studies utilizing RORγ inverse agonists like this compound are essential for advancing the discovery of potential new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H36N2O5S

Molecular Weight

476.63

IUPAC Name

N-(4-Ethylphenyl)-4-(1-hydroxy-2-morpholinoethyl)-3-(hydroxymethyl)-N-isobutylbenzenesulfonamide

InChI

InChI=1S/C25H36N2O5S/c1-4-20-5-7-22(8-6-20)27(16-19(2)3)33(30,31)23-9-10-24(21(15-23)18-28)25(29)17-26-11-13-32-14-12-26/h5-10,15,19,25,28-29H,4,11-14,16-18H2,1-3H3

InChI Key

XMKGOIRZEGDLQX-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(C(O)CN2CCOCC2)C(CO)=C1)(N(C3=CC=C(CC)C=C3)CC(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-3038548A;  GSK 3038548A;  GSK3038548A

Origin of Product

United States

Molecular Target Identification and Characterization of Gsk3038548a

Identification of Retinoic Acid-Related Orphan Receptor Gamma (RORγ) as the Primary Target

GSK3038548A has been characterized as a potent RORγ inverse agonist. hodoodo.comresearchgate.net This identification stems from research into small molecules capable of modulating ROR transcriptional activity. nih.gov RORγ is a nuclear receptor that plays a significant role in various physiological and pathological processes. nih.govoup.com

The RORC gene encodes two main isoforms: RORγ1 and RORγt (also known as RORC2). aai.orgdrugdiscoverytrends.com These isoforms differ in their N-terminal regions and exhibit distinct expression patterns and functions. nih.govaai.org RORγ1 is more widely expressed in peripheral tissues such as adipose tissue, liver, kidney, and muscle, where it is involved in regulating circadian rhythm, glucose, and lipid metabolism. nih.govoup.comdrugdiscoverytrends.com

In contrast, RORγt expression is highly selective and predominantly found in the lymphoid compartment, including CD4+CD8+ double-positive (DP) thymocytes, T helper 17 (Th17) cells, type 3 innate lymphoid cells (ILC3), and lymphoid tissue inducer (LTi) cells. nih.govaai.orgdrugdiscoverytrends.comthermofisher.combiocare.net RORγt is considered a master regulator in the development and function of these immune cell populations. drugdiscoverytrends.combiocare.net It is essential for thymopoiesis, specifically for the maturation of α/β T cells and maintaining the survival of CD4+CD8+ thymocytes by regulating the expression of the anti-apoptotic protein Bcl-xL. nih.govdrugdiscoverytrends.comthermofisher.combiocare.net

RORγ and RORγt bind as monomers to ROR response elements (ROREs) in the promoter regions of target genes, which typically consist of a consensus sequence (AGGTCA) preceded by a 6-bp A/T-rich region. researchgate.netoup.comthermofisher.com This binding allows them to regulate the transcription of various genes involved in immune responses and other processes. researchgate.netnih.govoup.com

RORγt is a key transcription factor required for the differentiation of naive CD4+ T lymphocytes into Th17 cells. nih.govaai.orgdrugdiscoverytrends.combiocare.netimrpress.comresearchgate.netfrontiersin.orgnih.gov Th17 cells are a subset of T helper cells characterized by their production of pro-inflammatory cytokines, notably Interleukin-17A (IL-17A) and IL-17F, as well as IL-21 and IL-22. nih.govaai.orgimrpress.comresearchgate.netfrontiersin.orgnih.gov

The differentiation of Th17 cells is a complex process driven by the coordinated action of several cytokines, including IL-6, IL-23, and TGF-β, which activate signaling pathways such as the STAT3 pathway. nih.govaai.orgimrpress.comresearchgate.net STAT3 directly binds to the RORG gene, promoting its expression. imrpress.com RORγt then collaborates with other transcription factors like BATF and IRF4 to induce the expression of Th17-associated genes, including IL17A, IL17F, IL22, and IL23R. nih.govfrontiersin.org

Th17 cells and other RORγ-expressing innate lymphoid populations are significant contributors to inflammatory pathology in various human diseases. frontiersin.orgnih.govnih.gov The Th17-driven immune response is involved in protection against certain extracellular pathogens but also contributes to inflammatory processes in autoimmune and allergic conditions, atherosclerosis, liver dysfunctions, and tumors. aai.orgnih.gov Compelling evidence suggests that RORγ-expressing cells are relevant targets for therapeutic intervention in autoimmune and inflammatory diseases. nih.govfrontiersin.orgnih.gov The discovery that Th17-dependent inflammation is significantly attenuated in RORγ-deficient mice in experimental autoimmune disease models further supports RORγt as an attractive therapeutic target. nih.gov

Relevance of RORγ and its Isoforms (e.g., RORγt) in Immunological Processes

Methodological Approaches for Target Validation

The identification and validation of RORγ as the target of compounds like this compound involve various in vitro and cell-based assays.

Luciferase reporter assays are commonly used to quantify the functional activity of compounds on nuclear receptors like RORγ. plos.orgindigobiosciences.comvwr.comthermofisher.com These assays utilize cell lines engineered to express the target receptor (e.g., RORγ or RORγt) and containing a reporter gene, such as luciferase, under the control of a promoter containing ROR response elements (ROREs). plos.orgindigobiosciences.comvwr.com

When a compound interacts with the receptor, it modulates the receptor's transcriptional activity, leading to a change in luciferase expression. plos.orgindigobiosciences.comthermofisher.com By measuring the luminescence produced by the luciferase enzyme, researchers can quantify the agonist or antagonist/inverse agonist activity of the test compound on RORE-dependent gene activation. plos.orgindigobiosciences.comvwr.comthermofisher.com For instance, this compound has been shown to inhibit RORγt transactivation in such assays, indicating its inverse agonist activity. plos.org

An example of data from a RORE-dependent luciferase assay demonstrating the inhibitory effect of a RORγ inverse agonist (GSK2981278, a related compound) is shown below. While specific data for this compound in this exact format might require access to proprietary databases, the methodology is standard for characterizing RORγ modulators.

CompoundConcentrationRORE-Dependent Activation (% Inhibition)
Vehicle (DMSO)-0
GSK29812780.1 nM~20
GSK29812781 nM~60
GSK298127810 nM~90

Note: This table illustrates the type of data obtained from a RORE-dependent luciferase assay, based on the description of related compounds. plos.org

Mammalian mono-hybrid and two-hybrid systems are employed to study protein-protein interactions, including the interaction between nuclear receptors and their co-regulators, and how compounds might influence these interactions. plos.orgpromega.com.aunih.govnih.govscispace.com

In a mammalian mono-hybrid analysis, the target protein (e.g., RORγ ligand-binding domain) is fused to a DNA-binding domain, and a reporter gene is driven by upstream activation sequences recognized by the DNA-binding domain. plos.org This system can be used to assess the ability of a compound to modulate the transcriptional activity of the target protein domain directly. plos.org

Mammalian two-hybrid systems are designed to detect interactions between two proteins in vivo. promega.com.aunih.govnih.govscispace.com Typically, one protein ("bait") is fused to a DNA-binding domain, and the other ("prey") is fused to a transcriptional activation domain. promega.com.auscispace.com If the bait and prey proteins interact, they bring the DNA-binding domain and the transcriptional activation domain into proximity, leading to the transcription of a downstream reporter gene (e.g., luciferase). promega.com.auscispace.com These assays can be used to investigate how compounds like this compound might affect the interaction of RORγ with co-activator or co-repressor proteins. plos.org Studies using related RORγ inhibitors have demonstrated that these compounds can inhibit the interaction of RORγ with co-activator peptides. plos.org

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine whether a specific protein binds to a particular DNA sequence in vivo. creative-diagnostics.comthermofisher.comnih.govmerckmillipore.comencodeproject.org In the context of RORγ and its inhibitors, ChIP assays are used to assess the ability of a compound to modulate the binding of RORγ to the ROREs in the promoter regions of its target genes, such as IL17A. nih.govplos.orgmerckmillipore.com

The general ChIP protocol involves crosslinking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein-DNA complexes using an antibody specific to the target protein (e.g., RORγt), reversing the crosslinking, and then analyzing the isolated DNA fragments. creative-diagnostics.comthermofisher.commerckmillipore.comencodeproject.org Quantitative PCR (qPCR) is often used to quantify the amount of specific DNA sequences (e.g., the IL17A promoter region containing ROREs) that are bound to RORγ in the presence or absence of the compound. plos.orgmerckmillipore.com

Research on related RORγ inhibitors has shown that these compounds can attenuate the recruitment of RORγ to the promoter regions of endogenous genes like IL17A, providing evidence that they interfere with RORγ-DNA binding. plos.org This indicates a mechanism by which these inverse agonists suppress RORγ-dependent gene expression. plos.org

MethodPurposeTypical OutputRelevance to this compound
Luciferase-Based Reporter Assays (RORE)Quantify compound activity on RORγ transcriptional activity.Luminescence signal (agonist/antagonist/inverse)Confirms inverse agonist activity plos.orgindigobiosciences.comvwr.com
Mammalian Mono-hybrid AnalysisAssess compound effect on the transcriptional activity of a RORγ domain.Reporter gene activityUsed to study mechanism of action plos.org
Mammalian Two-hybrid AnalysisDetect protein-protein interactions (e.g., RORγ and co-regulators).Reporter gene activity (indicates interaction)Used to study compound impact on RORγ interactions plos.org
Chromatin Immunoprecipitation (ChIP)Determine protein binding to specific DNA sequences in vivo.Quantification of DNA sequence bound to RORγ (e.g., by qPCR)Demonstrates modulation of RORγ-DNA binding plos.org

This table summarizes the methodological approaches used to characterize the interaction of compounds like this compound with RORγ and validate the target.

Elucidation of the Mechanism of Action of Gsk3038548a

Characterization as an RORγ Inverse Agonist

GSK3038548A is a potent inverse agonist of RORγ. medkoo.com It is part of a series of high-affinity sulfonamide RORγ inverse agonists developed through extensive research efforts. researchgate.net Initial profiling of this compound, along with its analogs GSK2981278 and GSK3038549, revealed that it reduces the basal transcriptional activity of RORγ, a characteristic feature of an inverse agonist. plos.orgresearchgate.net

In vitro reporter assays have been instrumental in characterizing its activity. Studies using Chinese Hamster Ovary (CHO) cells with a RORγ-responsive element (RORE)-driven luciferase reporter demonstrated that this compound inhibits RORγt-mediated transactivation. plos.orgsemanticscholar.org While effective, its potency in these assays was noted to be less than that of its analog, GSK2981278. plos.orgsemanticscholar.org Crucially, these investigations also highlighted the compound's selectivity; this compound did not exhibit significant activity against the related nuclear receptor RORα, indicating a preferential mechanism targeting RORγ. plos.orgsemanticscholar.org

Molecular Interactions within the RORγ Ligand-Binding Domain

The function of RORγ as a transcription factor is regulated by the binding of ligands to its ligand-binding domain (LBD). mdpi.com The LBD's structure includes a canonical fold of 12 α-helices (H1-H12) that form a hydrophobic ligand-binding pocket. nih.gov The conformation of this domain, particularly of the C-terminal activation function-2 (AF-2) helix (H12), is critical for its interaction with co-regulatory proteins and subsequent transcriptional activation. mdpi.com

As an inverse agonist, this compound binds within this orthosteric pocket in the LBD. The binding of an inverse agonist induces or stabilizes a conformation of the LBD that is incompatible with the recruitment of transcriptional co-activators. mdpi.comresearchgate.net This is often achieved by disrupting the canonical "on-switch" position of H12. mdpi.com Two observed mechanisms for inverse agonism include inducing a disorder in H12 or causing a "kink" between H10 and H11, both of which obstruct the co-activator binding site. frontiersin.orgresearchgate.net By occupying the LBD and preventing the adoption of an active conformation, this compound effectively silences the receptor's transcriptional output.

Impact on Gene Transcription and Protein Expression

The binding of this compound to the RORγ LBD initiates a cascade of downstream effects, fundamentally altering the expression of RORγ target genes. This modulation is key to its therapeutic potential, particularly in the context of inflammatory diseases driven by the Th17 cell lineage.

RORγt, an isoform of RORγ, is the master transcriptional regulator for the differentiation of Th17 cells and is essential for the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). nih.govresearchgate.net RORγt directly binds to conserved non-coding sequences in the IL17A/F locus to drive their transcription. nih.gov

This compound has been shown to effectively inhibit the RORγt-dependent activation of the il17 promoter in an immortalized T-cell-based reporter assay. plos.orgsemanticscholar.org This direct suppression of promoter activity translates to a reduction in the synthesis and secretion of IL-17 cytokines. A related compound, GSK2981278, demonstrated a 10-fold greater potency for IL-17A inhibition compared to this compound. apexbt.com The inhibition of the IL-23/IL-17 axis is a validated therapeutic strategy, and by targeting its master regulator, this compound can effectively reduce the production of key inflammatory mediators like IL-17A and IL-17F. nih.govfrontiersin.org

For RORγ to activate gene expression, it must be recruited to ROR-response elements (ROREs) located in the promoter or enhancer regions of its target genes. nih.gov A key mechanism by which RORγ inhibitors function is by interfering with this recruitment process. plos.org

While direct Chromatin Immunoprecipitation (ChIP) data for this compound is not specified, studies on its close analog GSK2981278 provide strong evidence for this mechanism. ChIP assays demonstrated that GSK2981278 attenuates the recruitment of RORγt to the endogenous il17 promoter region in Jurkat cells. plos.orgsemanticscholar.org As an inverse agonist from the same chemical series that also inhibits IL-17 promoter activation, this compound is understood to function similarly, preventing or reducing the physical association of the RORγ protein with the DNA of its target gene promoters.

The transcriptional activity of nuclear receptors like RORγ is ultimately determined by the balance of interactions with co-activator and co-repressor proteins. In its active state, the RORγ LBD adopts a conformation that creates a binding surface for co-activator proteins, which then help recruit the transcriptional machinery. mdpi.com

RORγ inverse agonists function by disrupting this critical interaction. plos.org The binding of the inverse agonist to the LBD alters the conformation of the AF-2 surface, preventing the recruitment of co-activators. mdpi.com Mammalian two-hybrid assays have confirmed that the analog GSK2981278 inhibits the interaction between RORγ and co-activator peptides. plos.orgsemanticscholar.org This disruption is a fundamental aspect of its inverse agonism. By blocking the ability of RORγ to engage with co-activators, this compound prevents the assembly of a productive transcription initiation complex at target gene promoters, leading to transcriptional repression.

Table 1: Summary of this compound's Mechanism of Action

FeatureDescriptionSupporting Evidence
Receptor Target Retinoic acid receptor-related orphan receptor gamma (RORγ)Potent, selective inverse agonist. medkoo.complos.org
Molecular Interaction Binds to the Ligand-Binding Domain (LBD) of RORγ. mdpi.comInduces a conformational change that prevents co-activator recruitment. mdpi.comfrontiersin.org
Effect on Promoters Inhibits RORγt-dependent activation of the il17 promoter. plos.orgsemanticscholar.orgAttenuates recruitment of RORγ to endogenous gene promoters. plos.orgsemanticscholar.org
Transcriptional Output Reduces transcription of RORγ target genes, including IL17A and IL17F. plos.orgapexbt.comDisrupts RORγ interaction with co-activator peptides. plos.orgsemanticscholar.org

Cellular and Pathway Level Impact of Gsk3038548a

Regulation of Th17 Cell Differentiation and Effector Functions

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and a network of key transcription factors. cusabio.comgenome.jp GSK3038548A, by targeting RORγt, directly interferes with this developmental pathway, leading to a significant reduction in Th17 cell populations and their inflammatory functions. nih.govmedchemexpress.com

The development of Th17 cells is not solely dependent on RORγt but requires the coordinated action of several transcription factors, including Signal Transducer and Activator of Transcription 3 (STAT3), Interferon Regulatory Factor 4 (IRF4), and Basic Leucine Zipper ATF-Like Transcription Factor (BATF). d-nb.infofrontiersin.org Cytokine signaling, particularly from IL-6 and IL-21, activates STAT3. biolegend.com Activated STAT3, in conjunction with IRF4 and BATF, binds to the promoter regions of genes essential for Th17 differentiation, including Rorc, the gene encoding RORγt. researchgate.net

This transcription factor complex, often involving a BATF/IRF4 heterodimer, initiates the Th17 genetic program. nih.govbiorxiv.org RORγt then joins this complex to amplify and stabilize the expression of signature Th17 genes. researchgate.net this compound functions as a RORγt inhibitor, disrupting this intricate transcriptional network. nih.govmedchemexpress.com While it does not directly inhibit STAT3, IRF4, or BATF, its blockade of RORγt function effectively halts the downstream amplification of the Th17 phenotype that RORγt orchestrates. This leads to the suppression of the full Th17 differentiation program. nih.gov

Table 1: Key Transcription Factors in Th17 Cell Differentiation

Transcription FactorRole in Th17 DifferentiationInteracts With
RORγt Master regulator; essential for expression of IL-17A/F and other Th17 genes. nih.govdrugdiscoverytrends.comSTAT3, IRF4, BATF researchgate.net
STAT3 Activated by cytokines (e.g., IL-6, IL-23); induces Rorc expression. genome.jpbiolegend.comIRF4, BATF researchgate.netnih.gov
IRF4 Cooperates with STAT3 and BATF to initiate Th17 differentiation. d-nb.infofrontiersin.orgSTAT3, BATF nih.govbiorxiv.org
BATF Forms heterodimers with IRF4; essential for the accessibility of Th17-specific gene loci. nih.govbiorxiv.orgIRF4 biorxiv.org

The primary function of Th17 cells is the production of a specific set of pro-inflammatory cytokines that mediate communication with other cells of the immune system. cusabio.comrndsystems.com The signature cytokine is Interleukin-17A (IL-17A), but Th17 cells also secrete IL-17F, IL-21, and IL-22. nih.govrndsystems.com These cytokines act on various cell types, including epithelial cells and fibroblasts, to induce the production of other inflammatory mediators like chemokines and metalloproteinases, which in turn recruit neutrophils and other immune cells to sites of inflammation. jmb.or.krcusabio.com

By inhibiting RORγt, this compound effectively suppresses the expression and secretion of these key Th17 cytokines. medchemexpress.complos.org Studies on RORγt inhibitors have consistently demonstrated a dose-dependent reduction in IL-17A production from human CD4+ T cells cultured under Th17 polarizing conditions. plos.org This reduction in cytokine output disrupts the downstream signaling cascades and cellular recruitment that characterize Th17-mediated immune responses. The inhibition of IL-21 production is also significant, as IL-21 acts in an autocrine loop to further promote and sustain the Th17 phenotype. cusabio.combiolegend.com Therefore, the impact of this compound extends beyond the Th17 cell itself to the broader cytokine network and the resulting crosstalk between different immune and non-immune cell populations.

Influence on Key Th17-Associated Transcription Factors (e.g., STAT3, IRF4, BATF)

Insights from Broader Immunomodulatory Contexts

The specific and potent inhibitory effect of this compound on the RORγt/Th17 pathway makes it a valuable tool in immunological research beyond its direct therapeutic potential. nih.gov Its well-defined mechanism allows it to be used as a standard for assessing RORγt pathway inhibition.

In experimental settings, a positive control is a treatment known to produce a specific, expected effect, thereby validating the experimental system. rockland.combosterbio.comwhydoscientists.org this compound has been utilized as such a control in studies investigating other immunomodulatory pathways that intersect with Th17 biology, such as the Aryl Hydrocarbon Receptor (AhR) pathway. google.com The AhR is a ligand-activated transcription factor that can influence the balance between Th17 and regulatory T cells (Tregs). google.commdpi.com

In a study evaluating novel AhR-activating compounds for their ability to suppress Th17 responses, this compound was used as a positive control for IL-17A inhibition. google.com Human CD4+ T-cells were cultured under Th17-polarizing conditions and treated with either the experimental AhR activators or this compound. The results demonstrated that while the AhR activators suppressed IL-17A mRNA expression, this compound, as expected, also showed strong inhibition. google.com This use of this compound confirms that the experimental conditions are capable of detecting the inhibition of the Th17 pathway, providing a benchmark against which the effects of the novel compounds can be reliably measured.

Table 2: Relative mRNA Expression in CD4+ T-Cells under Th17 Polarizing Conditions (Illustrative Data based on Patent US11267788B2)

TreatmentTarget PathwayRelative IL-17A mRNA Expression (%)Relative CYP1A1 mRNA Expression (%)
Vehicle (DMSO) Baseline100100
This compound RORγt InhibitionSignificantly Reduced google.comNo significant change
AhR Activator AhR ActivationSignificantly Reduced google.comSignificantly Increased google.com

This table illustrates the principle of using this compound as a control. This compound specifically inhibits the Th17 pathway (reducing IL-17A) without activating the AhR pathway (no change in the AhR target gene CYP1A1). This contrasts with an AhR activator, which reduces IL-17A while simultaneously upregulating CYP1A1, confirming its mechanism of action. google.com

Preclinical Pharmacological Evaluation of Gsk3038548a

In Vitro Efficacy Studies

In vitro studies were conducted to assess the efficacy of GSK3038548A in cellular and tissue-based systems, providing insights into its mechanism of action and target engagement.

Cell-Based Assays Utilizing Immune Cell Lines and Primary Cell Cultures (e.g., Jurkat cells, primary T cells)

Cell-based assays are fundamental in evaluating the direct effects of a compound on specific cell types involved in disease pathogenesis. Studies involving immune cell lines, such as Jurkat cells, and primary T cells have been utilized to investigate the impact of this compound on RORγt activity and downstream cytokine production.

This compound has been shown to inhibit RORγt transactivation in reporter gene assays. plos.orgresearchgate.net Specifically, in an immortalized T cell-based reporter assay, this compound reduced RORγt-dependent activation of the il17 promoter. plos.org While GSK30388548 and GSK3038549 also showed inhibitory effects on RORγt transactivation, they were not as effective as GSK2981278. plos.orgresearchgate.netnih.gov

Ex Vivo Human Tissue Models for Target Engagement and Activity (e.g., Skin Resident Immune Cell Activation (sRICA) Assay)

Ex vivo human tissue models, such as the Skin Resident Immune Cell Activation (sRICA) assay, are valuable tools for validating target engagement and assessing compound activity in a more physiologically relevant context before clinical studies. plos.orgresearchgate.net The sRICA assay involves activating skin resident immune cells in situ to mimic a localized inflammatory response. plos.orgresearchgate.net This system allows for modeling various inflammatory processes, including Th17-polarized immune responses. plos.orgresearchgate.net

The sRICA assay system facilitates the validation of target engagement of new chemical entities in a human system. plos.org By adapting the sRICA assay for topical delivery, researchers can demonstrate simultaneous penetration of the skin barrier and dermal target engagement. plos.org GSK3038548 has been used as a positive control for the inhibition of Il17a gene expression in the sRICA model, adapted to the Franz cell apparatus to demonstrate outcomes for topical delivery. google.com These studies support that selective inhibition of RORγt impacts pro-inflammatory cytokine expression, including secondary gene activation induced in the sRICA Assay stimulated under Th17 conditions. plos.org

Comprehensive Selectivity Profiling Against Related Nuclear Receptors (e.g., RORα)

Selectivity profiling is crucial to determine if a compound primarily targets the intended receptor (RORγt) and does not significantly interact with closely related nuclear receptors, such as RORα. Non-selective binding could lead to unwanted side effects.

Studies have evaluated the effect of this compound on the transcriptional activity of both RORα and RORγt using in vitro reporter assays. plos.orgnih.gov These assessments, often conducted in stable cell lines expressing inducible RORα or RORγt, utilize luciferase-based reporters to measure RORE-dependent activation. plos.orgnih.gov GSK3038548, along with GSK3038549, did not demonstrate significant activity against RORα at concentrations up to 10 μM, indicating selectivity for RORγt. plos.orgnih.gov

Comparative Potency Analysis with Analogous Compounds (e.g., GSK2981278)

Comparing the potency of this compound with analogous compounds, such as GSK2981278, helps to contextualize its efficacy and understand its relative strength as a RORγt inhibitor.

In luciferase-based reporter assays, GSK3038548 and GSK3038549 inhibited RORγt transactivation, but they were not as effective as GSK2981278. plos.orgresearchgate.netnih.gov GSK2981278 demonstrated greater potency for IL-17A inhibition compared to GSK3038548 and GSK3038549. nih.govapexbt.com

A summary of comparative potency data from reporter assays could be presented as follows:

CompoundRORγt Inhibition (Reporter Assay)RORα Activity (Reporter Assay)
This compoundInhibitoryNo significant activity (up to 10 μM) plos.orgnih.gov
GSK3038549InhibitoryNo significant activity (up to 10 μM) plos.orgnih.gov
GSK2981278More effective than GSK3038548/GSK3038549 plos.orgresearchgate.netnih.govNo significant effect plos.orgnih.govapexbt.com

In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies in non-human animal models are essential for evaluating the efficacy of a compound in a complex biological system and assessing its potential for treating diseases.

Selection and Justification of Relevant Disease Models (e.g., Imiquimod (B1671794) (IMQ) Mouse Model of Psoriasis)

The selection of relevant disease models is critical for preclinical evaluation. The imiquimod (IMQ) mouse model of psoriasis is widely used and considered relevant for studying potential therapies for human plaque-type psoriasis. criver.comimavita.comredoxis.senih.govnih.gov

The IMQ-induced psoriasis model involves the topical application of imiquimod, a Toll-like receptor (TLR7/8) agonist, to the skin of mice. criver.comimavita.comredoxis.senih.govnih.gov This application induces a cutaneous phenotype that resembles human plaque-type psoriasis, characterized by erythema, scaling, epidermal thickening (hyperplasia), hyperkeratosis, parakeratosis, and dermal inflammation with immune cell infiltration. criver.comimavita.comredoxis.senih.gov A key justification for using this model is that it recapitulates the involvement of the IL-23/IL-17 cytokine axis, which plays a pivotal role in the pathogenesis of human psoriasis. criver.comimavita.comredoxis.senih.gov The IMQ model is considered translational as it exhibits markers of human disease, including histopathology and activation of the immune system with a strong T-cell component. criver.com

This compound has been utilized in the IMQ mouse model as a RORγ inverse agonist compound to study its effects on inflammation and gene expression. googleapis.com The model allows for the assessment of the compound's ability to attenuate skin inflammation and Th17-cytokine gene expression in vivo. nih.gov

Assessment of Inflammatory Phenotypes and Histopathological Markers (e.g., epidermal thickness, skin inflammation)

Evaluation of this compound has included the assessment of inflammatory phenotypes and associated histopathological markers in relevant animal models. A key model used in the preclinical evaluation of compounds targeting inflammatory skin conditions is the imiquimod-induced mouse model of psoriasis. glixxlabs.com In studies involving this model, epidermal thickness, a significant histopathological marker of psoriatic inflammation, was measured on histology sections of the back skin. This assessment provides insight into the compound's ability to mitigate the epidermal hyperplasia characteristic of inflammatory skin diseases. While detailed comparative data specifically for this compound alongside other compounds like GSK2981278 are presented in some sources, the methodology confirms the evaluation of this parameter for RORγ inverse agonists in this model.

Evaluation of Local and Systemic Cytokine Profiles in Animal Tissues

The impact of this compound on cytokine profiles has been investigated in preclinical settings, utilizing both in vitro and ex vivo human tissue-based assays. GSK3038548 was shown to inhibit RORγt-dependent activation of the il17 promoter in an immortalized T cell-based reporter assay. glixxlabs.com Furthermore, studies employing a human ex vivo skin assay, designed to induce Th17-skewed cytokine expression from skin-resident immune cells, demonstrated that RORγ inverse agonists can significantly inhibit the production of the Th17 signature cytokines, including IL-17A, IL-17F, IL-22, and IL-23. glixxlabs.com Evaluation in psoriatic lesional explants also showed inhibition of these pro-inflammatory cytokines. glixxlabs.com Specifically, this compound has been shown to reduce IL-17A mRNA transcripts in ex vivo human skin. While the primary focus in some detailed data presentations is on a related compound, the inclusion of GSK3038548 in these assay descriptions indicates its evaluation for similar effects on key inflammatory cytokines. glixxlabs.com

Table 1: Effect of RORγ Inverse Agonists on Th17 Cytokines in Preclinical Models

Model TypeCytokine/Marker AffectedObserved Effect (GSK3038548/GSK3038548A)Source
Immortalized T cell assayil17 promoter activationInhibition glixxlabs.com
Human ex vivo skin assayTh17 signature cytokines (IL-17A, IL-17F, IL-22, IL-23)Inhibition glixxlabs.com
Ex vivo human skinIL-17A mRNA transcriptsReduction

Pharmacodynamic Biomarker Analysis in Animal Models

Pharmacodynamic (PD) biomarker analysis in preclinical studies aims to confirm target engagement and assess the biological activity of a compound. For this compound, as an RORγ inverse agonist, key PD biomarkers evaluated are related to the activity of the RORγ receptor and its downstream effects. GSK3038548 was assessed for its ability to inhibit RORγt transactivation using reporter assays. glixxlabs.com Inhibition of RORγt-dependent activation of the il17 promoter in cellular models also serves as a PD biomarker, indicating the compound's functional impact on a key pathway regulated by RORγ. glixxlabs.com These preclinical assessments of RORγ activity and IL-17 pathway modulation provide evidence of the compound's engagement with its intended target and its potential to modulate inflammatory responses in vivo.

Academic Contributions to the Drug Discovery and Pre Ind Development Pipeline

Early-Stage Lead Identification and Optimization Strategies

The journey toward a viable drug candidate begins with the identification of promising "lead" compounds, which are then systematically refined to enhance their therapeutic properties. GSK3038548A emerged from a focused drug discovery program aimed at developing a topical treatment for psoriasis by targeting the retinoic acid receptor-related orphan receptor gamma (RORγ). plos.orgresearchgate.net RORγ is a key transcription factor that regulates the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which is heavily implicated in the immunopathology of psoriasis. nih.govplos.orgresearchgate.net

GSK identified a series of novel small molecules, including this compound, GSK3038549, and GSK2981278, with the goal of disrupting this IL-17-driven inflammation. plos.orgresearchgate.net The initial lead identification strategy involved screening these compounds for their ability to modulate RORγ activity.

Key Research Findings:

Initial Profiling: In early-stage assessments, this compound, along with its counterparts, demonstrated the ability to reduce basal RORγ transcription, a finding consistent with inverse agonist activity. plos.orgresearchgate.net

Lead Optimization: The process of lead optimization involves refining the structure of lead compounds to improve potency, selectivity, and other drug-like properties. sygnaturediscovery.comnih.gov In vitro reporter assays were employed to assess the potency and selectivity of this compound. plos.org These assays confirmed that this compound inhibited RORγt-dependent transactivation. plos.org Furthermore, it was shown to reduce the activation of the il17 promoter in a T-cell-based reporter assay. plos.org

This systematic approach of identifying a lead and then optimizing its characteristics is a cornerstone of modern drug discovery. nih.gov The data gathered for this compound was a critical part of this iterative cycle of design, synthesis, and testing.

Structural Activity Relationship (SAR) Insights Derived from Preclinical Data

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry; it examines how a molecule's chemical structure correlates with its biological activity. wikipedia.orgcreative-proteomics.comresearchgate.net By comparing structurally similar compounds, researchers can deduce which chemical groups are important for efficacy, thereby guiding the design of more potent and selective molecules. nih.govscribd.com

The preclinical evaluation of this compound alongside its analogs, particularly GSK2981278, provided valuable SAR insights for this class of sulfonamide-based RORγ inverse agonists. researchgate.netnih.govplos.org

Comparative Analysis:

Potency: While this compound was effective at inhibiting RORγt transactivation, it was found to be less potent than its analog, GSK2981278. plos.org

Selectivity: A crucial aspect of drug development is ensuring a compound acts on its intended target without affecting other related proteins, which can cause off-target effects. The investigation revealed that neither this compound nor the other tested compounds demonstrated significant activity against the closely related RORα receptor, indicating a desirable selectivity profile for RORγ. plos.org

The table below summarizes the comparative findings from in vitro reporter assays for the GSK compounds, highlighting the SAR data that informed the development program.

CompoundTargetActivityRelative PotencySelectivity vs. RORα
This compound RORγtInverse AgonistPotentHigh
GSK2981278 RORγtInverse AgonistMore Potent than this compoundHigh
GSK3038549 RORγtInverse AgonistLess Potent than GSK2981278High

This table is based on descriptive findings from the cited research. plos.orgresearchgate.net

These SAR insights were critical; they demonstrated that subtle structural modifications within the sulfonamide scaffold could significantly influence potency while maintaining high selectivity. This knowledge is invaluable for guiding future design efforts for RORγ inhibitors.

Role in Informing Preclinical Candidate Nomination

The ultimate goal of a lead optimization campaign is to identify a single preclinical candidate (PCC) that possesses the optimal balance of properties for human clinical evaluation. sygnaturediscovery.comeurofinsdiscovery.com The decision-making process is multifactorial, relying on a comprehensive evaluation of all accumulated data, including potency, selectivity, and other pharmacological parameters.

The research program that included this compound serves as a clear case study in this process. Although this compound was a potent and selective RORγ inverse agonist, the comparative data from the SAR studies demonstrated that GSK2981278 was the most effective of the compounds tested. plos.org

Consequently, the accumulated evidence from the evaluation of this compound and its analogs directly informed the decision to nominate GSK2981278 as the preclinical candidate to be advanced into further development and human clinical trials for psoriasis. researchgate.net The data from this compound, by providing a crucial point of comparison, helped to build a comprehensive understanding of the compound series and solidify the rationale for selecting the most promising molecule. This highlights the essential role that every evaluated compound, not just the final candidate, plays in the rigorous, data-driven process of drug discovery.

Advanced Research Methodologies and Analytical Techniques Applied to Gsk3038548a

Quantitative Gene Expression Analysis (qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to detect and quantify specific RNA molecules, providing a measure of gene expression. youtube.comnih.gov The method involves reverse transcribing RNA into complementary DNA (cDNA), followed by the amplification of specific target sequences. gene-quantification.debio-rad.com The amplification is monitored in real-time using fluorescent reporters, allowing for the quantification of the initial amount of target mRNA. gene-quantification.de This analysis can be relative, comparing the target gene's expression to a stable housekeeping gene, or absolute, determining the exact copy number of the transcript. gene-quantification.denih.gov

In the study of GSK3038548A, qRT-PCR has been instrumental in quantifying the compound's effect on target gene expression in various cell types. Research has shown that this compound, also identified as 2-isopropyl-5-(isoquinolin-3-yl)benzene-1,3-diol, influences the expression of genes regulated by the Aryl hydrocarbon Receptor (AhR) and RORγ. Specifically, qRT-PCR was used to measure changes in mRNA transcript levels in primary human peripheral blood CD4+ T-cells after treatment.

In one such analysis, cells were pre-treated with this compound before being cultured under Th17 polarizing conditions. Subsequent qRT-PCR analysis revealed the compound's impact on the relative expression of key genes. google.com Another study used qRT-PCR to assess how RORγ inverse agonists, including this compound, affect the expression of il17a RNA in ex vivo human skin explants under Th17-skewing conditions. researchgate.net

Analysis Cell/Tissue Type Target Gene Observed Effect of this compound Source
Gene ExpressionHuman peripheral blood CD4+ T-cellsCYP1A1Modulated relative mRNA expression. google.com
Gene ExpressionHuman peripheral blood CD4+ T-cellsIL-17AModulated relative mRNA expression. google.com
Gene ExpressionEx vivo human skinil17aReduced sRICA-induced transcript levels. researchgate.net

High-Throughput Cell-Based Screening Platforms (e.g., BioMAP® Diversity Plus System)

High-throughput screening (HTS) encompasses automated methods that allow for the rapid testing of large numbers of chemical compounds for a specific biological activity. sci-hub.seoncotarget.com Cell-based HTS assays are particularly valuable as they provide insights into a compound's effects within a complex biological system, assessing outcomes of cellular pathways and networks. sci-hub.senuvisan.com

This compound was profiled using the BioMAP® Diversity Plus System, a high-throughput, cell-based screening platform. google.complos.org This system utilizes a panel of primary human cell-based assays designed to model various disease states. plos.orgresearchgate.net The platform includes combinations of different human cell types (such as endothelial cells, B cells, T cells, macrophages, and fibroblasts) that are stimulated to activate multiple disease-relevant signaling pathways. plos.orgvghtc.gov.tw By measuring the changes in 148 clinically relevant biomarker readouts, the system generates a biological response profile for the test compound. google.comvghtc.gov.tw This profile can then be compared to a large reference database of over 3,000 compounds to predict mechanism of action, identify off-target effects, and benchmark against existing drugs. plos.orgvghtc.gov.tw

The profiling of this compound in the BioMAP® Diversity Plus System was conducted at multiple concentrations to evaluate its impact across the 12 primary human cell culture platforms that comprise the system. google.com This comprehensive analysis helps to characterize the compound's immunomodulatory and anti-inflammatory activities by observing its effects on biomarkers relevant to various inflammatory diseases. google.com

Platform Feature Description Source
System Name BioMAP® Diversity Plus System google.complos.org
Assay Type High-throughput, phenotypic, primary human cell-based assays. plos.orgvghtc.gov.tw
Composition 12 distinct co-culture systems of primary human cells. google.complos.orgresearchgate.net
Endpoints Measures 148 protein biomarker readouts. google.comvghtc.gov.tw
Application Predicts compound mechanism of action, benchmarks to standards of care, and assesses safety. vghtc.gov.tw

Imaging and Histomorphometric Analysis of Tissues

Histomorphometry is a quantitative analytical technique used to measure various parameters in tissue sections. inotiv.com It involves microscopic analysis of stained tissue samples to quantify structural components, such as cell numbers, tissue area, and other morphological features. inotiv.comnih.gov This method provides objective, data-driven insights into the effects of a compound on tissue structure and integrity.

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are essential for the detailed characterization of the binding interactions between a drug molecule and its target protein. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for understanding the mechanism of action and for lead optimization. nih.govpharmaron.com

Key techniques in this field include:

Surface Plasmon Resonance (SPR): A label-free method that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. It provides data on association (k_a) and dissociation (k_d) rates, from which the binding affinity (K_D) can be calculated. pharmaron.com

Isothermal Titration Calorimetry (ITC): Considered a gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can identify binding events at the atomic level by monitoring changes in the chemical environment of atoms in the protein or the ligand upon complex formation.

For a compound like this compound, which acts as an inverse agonist for the nuclear receptor RORγ, these biophysical assays are vital for confirming direct target engagement and quantifying the interaction's strength and nature. nih.gov

Computational Modeling and Prediction of Molecular Behavior

Computational modeling uses computer simulations to study and predict the behavior of molecules and complex chemical systems. mdpi.comoligofastx.com These methods are integral to modern drug discovery, enabling the design and optimization of compounds by predicting their interactions with biological targets. nih.gov

Molecular modeling can be used to:

Predict Binding Modes: Docking algorithms predict the preferred orientation of a ligand when bound to a protein, helping to understand the structural basis of the interaction.

Simulate Molecular Dynamics: Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, revealing the conformational flexibility of the protein-ligand complex and the stability of the interaction. oligofastx.combiorxiv.org

Estimate Binding Free Energy: Advanced computational methods can calculate the thermodynamic stability of a protein-ligand complex, which correlates with binding affinity. biorxiv.org

In the development of RORγ inverse agonists such as this compound, computational modeling plays a crucial role. nih.gov Given the challenge of designing selective ligands for nuclear receptors, which often have flexible ligand-binding pockets, computational approaches help in understanding structure-activity relationships and in designing molecules with improved potency and selectivity. oligofastx.com These models can predict how structural modifications to a compound might alter its binding behavior and downstream effects. nih.gov

Translational Research Insights and Future Directions for Academic Inquiry

Elucidation of Additional RORγ-Dependent Biological Pathways

While the primary focus of RORγ modulation has been on the inhibition of Th17 cell differentiation and the subsequent reduction of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, further research is needed to fully elucidate other biological pathways influenced by RORγ inverse agonists such as GSK3038548A. acs.orgnih.gov

Future research should aim to:

Investigate the impact on other immune cell lineages: RORγt expression is not exclusively limited to Th17 cells; it is also found in other immune cells like γδ T cells and innate lymphoid cells (ILCs). nih.gov Understanding how this compound affects these cell populations is crucial for a comprehensive understanding of its immunomodulatory effects.

Explore non-canonical RORγ signaling: Some studies suggest that RORs can function through non-RORE-binding mechanisms, for instance, by acting as transcriptional cofactors. nih.gov Investigating whether this compound influences these non-canonical pathways could reveal novel mechanisms of action.

Delve into the interplay with metabolic pathways: There is a growing link between cholesterol metabolism and RORγ activity, with certain cholesterol intermediates acting as endogenous ligands. nih.govnih.gov Research into how this compound interacts with these metabolic pathways could provide insights into its broader physiological effects.

Examine effects on circadian rhythm: RORs are known to be involved in the regulation of the circadian clock. nih.gov Studies are warranted to determine if this compound has any effect on circadian rhythm, which could have implications for its therapeutic use.

Exploration of Preclinical Therapeutic Potential Beyond Primary Indication

The role of RORγ and Th17 cells in various autoimmune diseases suggests that the therapeutic potential of this compound may extend beyond its initial focus. innovimmune.com Preclinical studies have already demonstrated the efficacy of RORγ inverse agonists in a range of animal models.

Preclinical ModelTherapeutic AreaReference
Systemic Lupus Erythematosus (SLE)Autoimmune Disease innovimmune.com
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)Autoimmune Disease innovimmune.comnih.gov
Psoriasis (Imiquimod-induced)Autoimmune Disease innovimmune.comnih.gov
Rheumatoid Arthritis (Collagen-induced)Autoimmune Disease innovimmune.comacs.org

Future preclinical research should explore the efficacy of this compound in other Th17-mediated diseases, such as inflammatory bowel disease (IBD), ankylosing spondylitis, and uveitis.

Development of Enhanced Preclinical Models for Disease Mimicry

To better predict the clinical efficacy of RORγ inverse agonists like this compound, the development of more sophisticated preclinical models is essential.

Current models, such as the imiquimod-induced psoriasis model and collagen-induced arthritis, have been valuable. acs.orgnih.gov However, future efforts should focus on:

Humanized mouse models: These models, which involve engrafting human immune cells or tissues into immunodeficient mice, can provide a more accurate representation of the human immune response to this compound.

Ex vivo human tissue models: Utilizing human skin or other tissue explants can offer a platform to study the compound's effect in a more physiologically relevant context. researchgate.net For instance, the Skin Resident Immune Cell Activation (sRICA) assay has been used to demonstrate the activity of RORγ inhibitors in human skin. researchgate.net

Advanced in vitro systems: The use of systems like the BioMAP® Diversity Plus System, which employs various combinations of primary human cells stimulated to mimic disease states, can help profile the biological effects of compounds across a wide range of disease-relevant biomarkers. researchgate.netplos.org

Investigation of Combination Preclinical Strategies with Other Therapeutic Agents

Combining this compound with other therapeutic agents could offer synergistic effects and address different aspects of autoimmune disease pathology. Preclinical studies are needed to explore the potential of such combination therapies.

Potential combination strategies for preclinical investigation include:

Pairing with existing biologics: Investigating the combination of this compound with established biologics that target other inflammatory pathways (e.g., TNF-α inhibitors, IL-23 inhibitors) could lead to enhanced efficacy.

Combination with other oral immunomodulators: Exploring combinations with other small molecule drugs that have different mechanisms of action could provide a more comprehensive suppression of the autoimmune response.

Investigating synergy in oncology: Recent findings suggest a role for RORγ in certain cancers. innovimmune.com Preclinical studies combining this compound with immunotherapies or other anti-cancer agents could be a promising area of research. qimrb.edu.au

Identification of Novel Preclinical Biomarkers for Disease Progression and Treatment Response

The identification of reliable biomarkers is crucial for monitoring disease progression and the response to treatment with this compound in preclinical studies.

Future research in this area should focus on:

Transcriptional signatures: Analyzing gene expression profiles in relevant tissues or cells (e.g., CD8+ T cells) could identify signatures that predict treatment response or disease severity. nih.gov

Fluid-based biomarkers: Investigating levels of cytokines (e.g., IL-17A, IL-17F), chemokines, and other inflammatory markers in the blood or cerebrospinal fluid could serve as non-invasive indicators of drug activity and disease modulation. medrxiv.orguniversiteitleiden.nl

Cellular biomarkers: Monitoring changes in the frequency and function of Th17 cells and other relevant immune cell populations in response to treatment can provide direct evidence of the compound's mechanism of action.

Imaging biomarkers: Advanced imaging techniques could be employed in preclinical models to visualize and quantify inflammation in target organs, providing a direct measure of therapeutic efficacy. medrxiv.org

By systematically addressing these translational research questions, the scientific community can gain a deeper understanding of the therapeutic potential and mechanisms of action of this compound, ultimately paving the way for its potential clinical development in a range of autoimmune and inflammatory conditions.

Q & A

Basic: What established pharmacological targets are associated with GSK3038548A, and what methodologies are recommended for confirming target engagement in vitro?

Answer:
this compound’s pharmacological targets can be identified via competitive binding assays (e.g., surface plasmon resonance or radioligand displacement) and enzyme activity assays (e.g., kinetic fluorometric assays). To confirm target engagement, use dose-response curves to calculate IC₅₀ values and validate results with orthogonal methods like cellular thermal shift assays (CETSA) . Document protocols using standardized formats, ensuring reproducibility by detailing reagent sources, buffer compositions, and instrumentation specifications (e.g., plate reader wavelengths) .

Advanced: How can researchers optimize experimental conditions for this compound in heterogeneous cell models to account for variability in response?

Answer:
Optimization requires:

  • Pre-screening cell lines for baseline target expression (e.g., via qPCR or Western blot).
  • Dose-ranging studies to identify EC₅₀/IC₅₀ in each model.
  • Normalization using housekeeping genes/proteins and inclusion of positive/negative controls.
  • Statistical power analysis to determine sample size (e.g., G*Power software) .
    For heterogeneous models, employ single-cell RNA sequencing to profile subpopulations and correlate responses with molecular signatures .

Basic: What in vivo models have been utilized to study this compound’s efficacy, and what parameters ensure translational relevance?

Answer:
Common models include xenograft tumors (e.g., immunodeficient mice) and transgenic disease models (e.g., knockouts for target genes). Key parameters:

  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .
  • Dosing regimen : Mimic human clinical schedules (e.g., once-daily vs. intermittent).
  • Endpoint selection : Use survival, tumor volume, or biomarker modulation (e.g., immunohistochemistry for target inhibition) .

Advanced: When preclinical and clinical data for this compound conflict, what analytical approaches reconcile discrepancies?

Answer:

  • Systematic review : Compare preclinical models (e.g., cell line vs. patient-derived xenografts) and clinical trial cohorts (e.g., genetic/phenotypic differences) .
  • Sensitivity analysis : Test if preclinical findings hold under varied conditions (e.g., hypoxia, serum concentrations) .
  • Meta-analysis : Pool data across studies to identify trends (e.g., using RevMan or R’s metafor package) .
  • Mechanistic studies : Use CRISPR/Cas9 to validate target relevance in resistant clinical samples .

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices, and how should validation be documented?

Answer:

Technique Matrix Key Parameters Validation Criteria
LC-MS/MSPlasma, tissueLLOQ (0.1 ng/mL), matrix effects (<15%)FDA/EMA guidelines for precision, accuracy, stability
HPLC-UVUrine, CSFRetention time (5–10 min), resolution >2.0ICH Q2(R1) for linearity, specificity

Include representative chromatograms , calibration curves, and inter-day variability data in supplementary materials .

Advanced: What strategies integrate multi-omics data to elucidate this compound’s mechanism of action (MoA)?

Answer:

  • Pathway enrichment : Use tools like DAVID or Metascape to link transcriptomic/proteomic data to pathways (e.g., apoptosis, immune regulation) .
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify hub genes modulated by this compound .
  • Machine learning : Apply unsupervised clustering (e.g., t-SNE) to classify responders/non-responders based on omics profiles .
  • Functional validation : CRISPR screens or siRNA knockdowns to confirm candidate MoA genes .

Basic: How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

Answer:

  • Preclinical tox studies : Determine MTD (maximum tolerated dose) in rodents/non-human primates using weekly escalating doses .
  • Pharmacodynamic markers : Monitor target engagement (e.g., phosphorylated proteins) alongside toxicity (e.g., liver enzymes, hematology) .
  • 3+3 trial design : Clinically escalate doses until dose-limiting toxicity (DLT) is observed in ≤1/6 patients per cohort .

Advanced: How can Bayesian statistical methods improve clinical trial design for this compound?

Answer:

  • Adaptive dosing : Use Bayesian models to update dose recommendations in real-time based on accumulating efficacy/toxicity data .
  • Predictive probability : Estimate trial success likelihood using posterior distributions (e.g., JAGS or Stan software) .
  • Hierarchical models : Pool historical data (e.g., preclinical PK) to inform priors, reducing required sample size .

Basic: What criteria define robust structure-activity relationship (SAR) studies for this compound analogs?

Answer:

  • Synthetic reproducibility : Document reaction conditions (e.g., solvent, temperature) and purification steps (e.g., HPLC gradients) .
  • Activity cliffs : Identify analogs with >10-fold potency differences via heatmaps or molecular docking (e.g., AutoDock Vina) .
  • ADME profiling : Compare solubility, metabolic stability (e.g., microsomal assays), and permeability (Caco-2 assays) across analogs .

Advanced: What computational approaches predict off-target effects of this compound?

Answer:

  • Chemoproteomics : Use affinity-based probes to capture interacting proteins in lysates .
  • Docking screens : Virtual screen against human kinome/GPCR libraries (e.g., Glide or Schrödinger) .
  • AI-driven toxicity prediction : Tools like DeepTox or ProTox-II to forecast hepatotoxicity/cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK3038548A
Reactant of Route 2
GSK3038548A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.